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Compound of Interest

Compound Name: Acid-C3-SSPy

Cat. No.: B3422238

Core Cleavage Mechanisms

The Acid-C3-SSPy linker's efficacy is rooted in its ability to remain stable in systemic
circulation (physiological pH ~7.4, low reducing potential) while undergoing rapid cleavage
upon entering the distinct biochemical environments of a target cell.

Reductive Cleavage of the Pyridyl Disulfide Bond

The "-SSPy" component of the linker contains a disulfide bond, which is susceptible to
cleavage in a reducing environment. This mechanism exploits the significant difference in
glutathione (GSH) concentration between the extracellular space (~5 puM) and the intracellular
cytoplasm (1-10 mM)[1][2][3]-

Mechanism of Action: The cleavage occurs via a thiol-disulfide exchange reaction. Intracellular
glutathione, a tripeptide thiol, acts as a nucleophile, attacking one of the sulfur atoms in the
disulfide bond. This results in the formation of a mixed disulfide between the linker and
glutathione, and the release of the payload-linker complex, which is now attached via a free
thiol. A second glutathione molecule can then reduce this mixed disulfide, fully liberating the
payload. This process is critical for releasing the active drug within the cytoplasm of the target
cell[1][3].
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Caption: Reductive cleavage of a disulfide linker by glutathione (GSH).

Acid-Labile Cleavage

The "Acid-" portion of the linker's name denotes its pH-sensitive nature. While the precursor
molecule, 4-(pyridin-2-yldisulfanyl)butanoic acid, is not itself acid-labile, it serves as a scaffold
to create an acid-cleavable bond during conjugation with a drug payload. A common strategy is
the formation of an acylhydrazone bond, which is stable at neutral pH but hydrolyzes rapidly
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under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0)[3][4]
[S1[6]1[7].

Mechanism of Action: After an ADC is internalized via endocytosis, it traffics to the endosome
and then the lysosome. The progressively lower pH in these organelles protonates the nitrogen
atom of the hydrazone linkage. This protonation facilitates the nucleophilic attack by water
(hydrolysis), leading to the cleavage of the C=N bond and the release of the drug payload from
the linker[8][9]. The rate of hydrolysis is significantly faster at pH 5.0 compared to pH 7.4,
ensuring targeted drug release following internalization[6][10].
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Acid-Catalyzed Hydrolysis of Hydrazone Linker
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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